4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole
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Overview
Description
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dimethylimidazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Secnidazole: A nitroimidazole used for bacterial infections.
Uniqueness
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group differentiates it from other nitroimidazoles, potentially offering unique advantages in terms of solubility and reactivity .
Properties
Molecular Formula |
C8H13N3O4S |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(ethylsulfonylmethyl)-1,2-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C8H13N3O4S/c1-4-16(14,15)5-7-8(11(12)13)10(3)6(2)9-7/h4-5H2,1-3H3 |
InChI Key |
CQDDDIYMPIEFOS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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